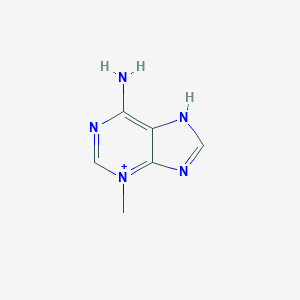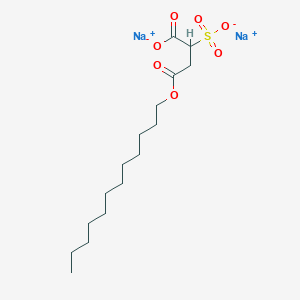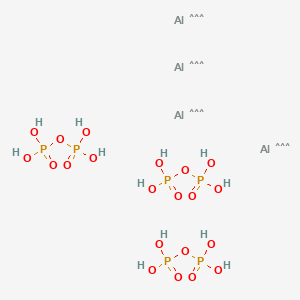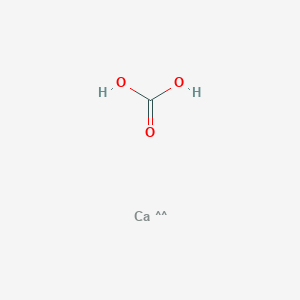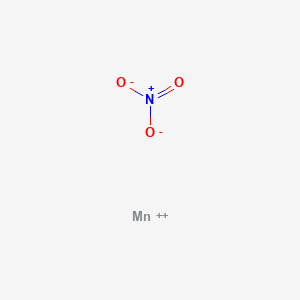
Nitric acid, manganese salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, manganese salt is a chemical compound with the molecular formula Mn(NO3)2. It is a highly soluble, crystalline substance that has a variety of uses in scientific research. Nitric acid, manganese salt is commonly used in the synthesis of other chemicals and is also used as a catalyst in various chemical reactions. In
Mechanism of Action
The mechanism of action of nitric acid, manganese salt is not well understood. However, it is believed that the manganese ions in the compound act as a catalyst in various chemical reactions. The nitrate ions in the compound also play a role in the reaction by providing oxygen atoms for oxidation reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of nitric acid, manganese salt. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
Advantages and Limitations for Lab Experiments
One advantage of using nitric acid, manganese salt in lab experiments is its high solubility in water, which makes it easy to dissolve and work with. Additionally, it is relatively inexpensive and readily available. However, one limitation is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on nitric acid, manganese salt. One area of interest is the development of new catalysts based on the compound for use in organic synthesis reactions. Additionally, further research is needed to understand the mechanism of action and potential applications in the fields of materials science and biotechnology.
In conclusion, nitric acid, manganese salt is a versatile compound with a variety of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential applications in various fields.
Synthesis Methods
Nitric acid, manganese salt is commonly synthesized by reacting manganese oxide with nitric acid. The reaction is as follows:
MnO + 2HNO3 → Mn(NO3)2 + H2O
The resulting nitric acid, manganese salt can be purified through recrystallization.
Scientific Research Applications
Nitric acid, manganese salt has a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and aldehydes. Nitric acid, manganese salt is also used as a reagent in the determination of nitrogen in organic compounds. Additionally, it is used in the production of magnetic materials, ceramics, and pigments.
properties
CAS RN |
13224-08-3 |
|---|---|
Product Name |
Nitric acid, manganese salt |
Molecular Formula |
MnN2O6 |
Molecular Weight |
116.943 g/mol |
IUPAC Name |
manganese(2+);nitrate |
InChI |
InChI=1S/Mn.NO3/c;2-1(3)4/q+2;-1 |
InChI Key |
AEYBXNCIGKALJS-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
Canonical SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
synonyms |
nitric acid, manganese salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
